Dual Inhibition: DYRK1A Kinase vs. α-Synuclein Aggregation
Dyrk1A/α-synuclein-IN-1 (b1) inhibits DYRK1A with an IC50 of 177 nM and α-synuclein aggregation with an IC50 of 10.5 µM [1]. In contrast, the classic DYRK1A inhibitor harmine (IC50 ~80 nM) does not inhibit α-synuclein aggregation , while the highly potent α-synuclein aggregation inhibitor α-Synuclein inhibitor 4 (IC50 0.98 µM) lacks DYRK1A activity .
| Evidence Dimension | Inhibitory activity |
|---|---|
| Target Compound Data | DYRK1A IC50 = 177 nM; α-synuclein aggregation IC50 = 10.5 µM |
| Comparator Or Baseline | Harmine: DYRK1A IC50 ~80 nM, no α-synuclein inhibition; α-Synuclein inhibitor 4: α-synuclein aggregation IC50 = 0.98 µM, no DYRK1A inhibition |
| Quantified Difference | Dual activity vs. single-target activity |
| Conditions | Biochemical kinase assay (DYRK1A); ThT fluorescence assay for α-synuclein aggregation |
Why This Matters
Demonstrates a unique bifunctional profile not found in single-target comparators, essential for modeling dual-pathology neurodegenerative conditions.
- [1] AlNajjar, Y. A., et al. (2022). Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. European Journal of Medicinal Chemistry, 227, 113911. View Source
